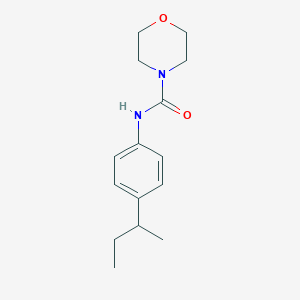
N-(4-sec-butylphenyl)-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-986177 is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a critical role in the regulation of fatty acid metabolism. ACC is responsible for the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. BMS-986177 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
作用機序
BMS-986177 exerts its effects through the inhibition of N-(4-sec-butylphenyl)-4-morpholinecarboxamide, which leads to a decrease in the synthesis of malonyl-CoA and subsequent inhibition of fatty acid synthesis. This results in an increase in fatty acid oxidation and a decrease in lipid accumulation in tissues such as the liver and adipose tissue. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of this compound and subsequent reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to improve insulin sensitivity, reduce body weight, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
実験室実験の利点と制限
BMS-986177 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-sec-butylphenyl)-4-morpholinecarboxamide, which allows for the specific targeting of this enzyme in metabolic pathways. In addition, BMS-986177 has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of BMS-986177 is that it has not yet been tested in human clinical trials, which limits its potential for clinical translation.
将来の方向性
There are several future directions for the study of BMS-986177. One potential application is in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. In addition, BMS-986177 may have potential applications in the treatment of other diseases, such as cancer, where fatty acid synthesis plays a critical role in tumor growth and survival. Further studies are needed to fully understand the therapeutic potential of BMS-986177 and to determine its safety and efficacy in human clinical trials.
In conclusion, BMS-986177 is a novel small-molecule inhibitor that has potential therapeutic applications in the treatment of metabolic disorders and other diseases. Its specific targeting of N-(4-sec-butylphenyl)-4-morpholinecarboxamide and its anti-inflammatory effects make it a promising candidate for further study. Further research is needed to fully understand the potential of BMS-986177 and its limitations for lab experiments.
合成法
The synthesis of BMS-986177 involves several steps, starting from commercially available starting materials. The key step involves the formation of the morpholine ring by the reaction of 4-bromo-2-sec-butylphenol with morpholine in the presence of a base. This is followed by the coupling of the resulting morpholine derivative with 4-chloro-3-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the acylation of the amine with 4-chloro-3-nitrobenzoic acid chloride, which leads to the formation of BMS-986177.
科学的研究の応用
BMS-986177 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce body weight, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-12(2)13-4-6-14(7-5-13)16-15(18)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKQUFDWYPJBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4994205.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)
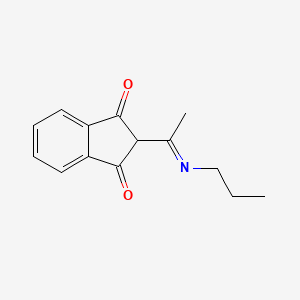
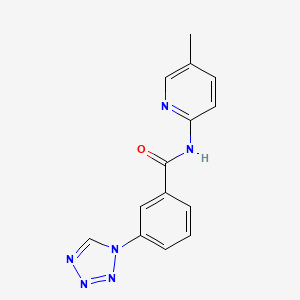
![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
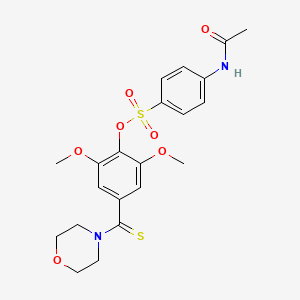
![N-[2-(2-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B4994284.png)
![methyl N-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-L-valinate](/img/structure/B4994291.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)
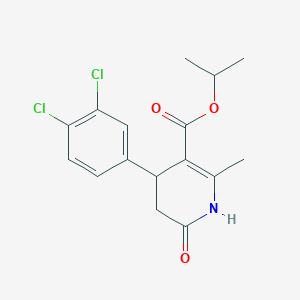
![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)